Cbgb

Catalog No.
S12768724
CAS No.
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbgb

Product Name

Cbgb

IUPAC Name

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+

InChI Key

LXMICYYYVWWGAM-LFIBNONCSA-N

SMILES

Array

Canonical SMILES

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O

Cannabigerobutol, often abbreviated as CBGB, is a cannabinoid compound derived from the Cannabis sativa plant. It is one of the many phytocannabinoids that have gained attention for their potential therapeutic effects and unique properties. Cannabigerobutol is structurally related to other cannabinoids such as cannabigerol and cannabigerovarin, sharing similar precursor biosynthetic pathways. Its chemical structure includes a butyl side chain, which distinguishes it from other cannabinoids that may have different alkyl chains.

Typical of cannabinoids. It can undergo transformations such as:

  • Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  • Decarboxylation: This reaction typically occurs when cannabis is heated, converting acidic forms of cannabinoids into their active forms.
  • Esters and Ether Formation: CBGB can react with alcohols or acids to form esters, potentially altering its solubility and bioavailability.

These reactions are crucial for understanding how CBGB can be utilized in medicinal formulations or processed into other cannabinoid derivatives.

Cannabigerobutol exhibits various biological activities that are being explored in pharmacological research. Preliminary studies suggest that it may have:

  • Anti-inflammatory Properties: Similar to other cannabinoids, CBGB may help reduce inflammation, making it a candidate for treating conditions like arthritis.
  • Analgesic Effects: There is evidence to suggest that CBGB could provide pain relief, which is a common therapeutic application of cannabinoids.
  • Neuroprotective Effects: Some studies indicate that CBGB might have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

The synthesis of cannabigerobutol can be achieved through several methods:

  • Natural Extraction: Obtaining CBGB directly from Cannabis sativa through extraction methods like supercritical CO2 extraction or ethanol extraction.
  • Chemical Synthesis: Laboratory synthesis can involve starting from simpler cannabinoid precursors and employing organic synthesis techniques to construct the butyl side chain.
  • Biotechnological Approaches: Utilizing yeast or bacteria genetically engineered to produce cannabinoids can lead to sustainable production methods.

Research continues to optimize these methods for higher yields and purity.

Cannabigerobutol has potential applications in various fields:

  • Pharmaceuticals: As a therapeutic agent for pain management, inflammation reduction, and possibly neuroprotection.
  • Cosmetics: Its anti-inflammatory properties may be beneficial in skincare formulations aimed at reducing redness and irritation.
  • Nutraceuticals: CBGB could be incorporated into dietary supplements targeting wellness and health improvement.

As research progresses, more applications may emerge based on its unique properties.

Interaction studies involving cannabigerobutol focus on its effects when combined with other cannabinoids or pharmaceuticals. Key areas include:

  • Synergistic Effects: Investigating how CBGB interacts with compounds like tetrahydrocannabinol and cannabidiol to enhance therapeutic outcomes.
  • Receptor Binding Studies: Understanding how CBGB binds to cannabinoid receptors (CB1 and CB2) can provide insights into its mechanism of action and potential side effects.
  • Metabolic Interactions: Assessing how CBGB affects the metabolism of other drugs could reveal important information regarding drug interactions.

These studies are essential for establishing safe and effective use in clinical settings.

Cannabigerobutol shares similarities with several other cannabinoids, particularly those derived from the Cannabis sativa plant. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
CannabigerolContains a propyl side chainKnown for neuroprotective effects
CannabigerovarinContains a varin side chainExhibits anti-inflammatory properties
Δ9-TetrahydrocannabinolContains a pentyl side chainPsychoactive effects

Uniqueness of Cannabigerobutol

Cannabigerobutol's unique butyl side chain sets it apart from these compounds. This structural difference may influence its biological activity and pharmacological profile, warranting further investigation into its specific therapeutic applications compared to its relatives.

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

302.224580195 Da

Monoisotopic Mass

302.224580195 Da

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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